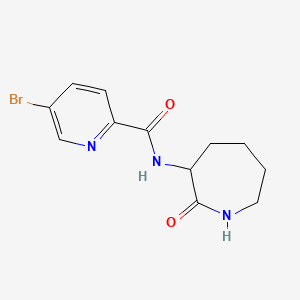
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone, also known as DOFOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in disease pathogenesis. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are believed to play a role in disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to protect against oxidative stress and neurotoxicity. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be addressed in future studies.
Orientations Futures
There are several future directions for (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone research, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Other future directions include the exploration of this compound derivatives and analogs to improve its efficacy and reduce toxicity, as well as the development of novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.
Méthodes De Synthèse
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form 2,3-difluorophenylglyoxylamide. This intermediate is then reacted with 1,4-diaminobutane to form the final product, this compound.
Applications De Recherche Scientifique
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for anticancer drug development. In Alzheimer's and Parkinson's disease research, this compound has been shown to possess neuroprotective properties, making it a potential therapeutic agent for these neurodegenerative diseases.
Propriétés
IUPAC Name |
(2,3-difluorophenyl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-4-1-3-9(11(10)14)12(16)15-5-2-7-17-8-6-15/h1,3-4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNUXAGUXDBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)



![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)